molecular formula C7H4F3NO2 B6171502 2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one CAS No. 2354530-66-6

2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one

Cat. No.: B6171502
CAS No.: 2354530-66-6
M. Wt: 191.1
InChI Key:
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Description

2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a hydroxypyridinyl moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one typically involves the reaction of 2-hydroxypyridine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxypyridinyl moiety can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
  • 2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethan-1-one
  • 2,2,2-trifluoro-1-(2-aminopyridin-3-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one is unique due to its specific combination of functional groups. The presence of both the trifluoromethyl and hydroxypyridinyl groups imparts distinct chemical and physical properties, making it particularly useful in various applications. Its ability to participate in diverse chemical reactions and its potential in drug development further highlight its uniqueness .

Properties

CAS No.

2354530-66-6

Molecular Formula

C7H4F3NO2

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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